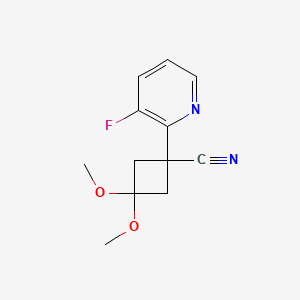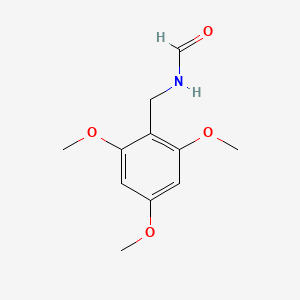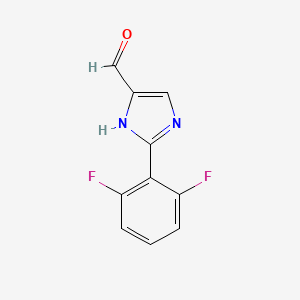![molecular formula C9H10F3N3 B13686442 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine is a chemical compound characterized by the presence of a guanidine group attached to a phenyl ring substituted with a methyl and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired guanidine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with biological molecules such as proteins and enzymes, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparaison Avec Des Composés Similaires
1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine can be compared with other similar compounds such as:
1-[4-(Trifluoromethyl)phenyl]guanidine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-[4-Methylphenyl]guanidine: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall effectiveness in biological systems.
1-[4-Methyl-3-(trifluoromethyl)phenyl]biguanide: Contains an additional guanidine group, potentially altering its interaction with molecular targets.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10F3N3 |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
2-[4-methyl-3-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C9H10F3N3/c1-5-2-3-6(15-8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H4,13,14,15) |
Clé InChI |
DYVGOBBWZLXJBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=C(N)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


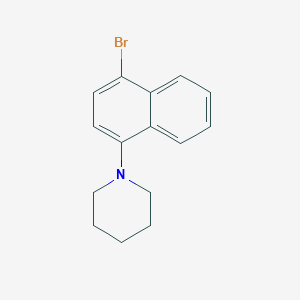
![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
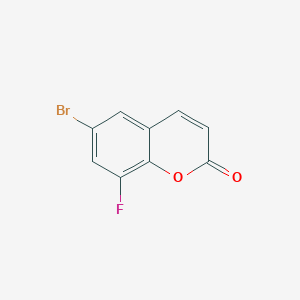

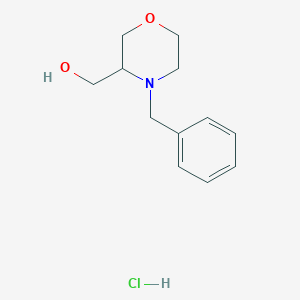
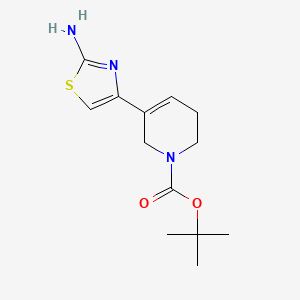
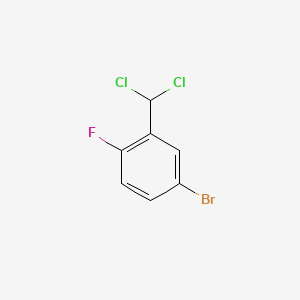
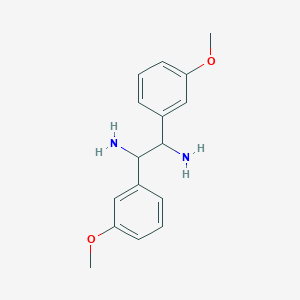
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)
